molecular formula C21H17N3O4S2 B10876379 (5Z)-5-(3,4-dihydroxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3,4-dihydroxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10876379
M. Wt: 439.5 g/mol
InChI Key: NJMBBMHRLJAZDF-BOPFTXTBSA-N
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Description

“5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-THIOXO-1,3-THIAZOLAN-4-ONE” is a complex organic compound that features a combination of thiazole, pyrazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazines with 1,3-diketones.

    Coupling reactions: The final step involves coupling the thiazole and pyrazole intermediates with the 3,4-dihydroxyphenylmethylene group under specific conditions, such as using a base catalyst and appropriate solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Antioxidant Activity: The phenolic groups may confer antioxidant properties.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents:

Industry

    Materials Science: Use in the development of new materials with specific properties.

    Chemical Sensors: Potential use in sensors for detecting various analytes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. In drug development, it could interact with specific molecular targets, such as receptors or ion channels, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings.

    Pyrazole derivatives: Compounds featuring the pyrazole ring.

    Phenolic compounds: Molecules with phenolic hydroxyl groups.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which may confer a unique set of chemical and biological properties. Its structural complexity might offer advantages in specific applications, such as multi-target drug design or advanced materials development.

Properties

Molecular Formula

C21H17N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O4S2/c1-12-18(20(28)24(22(12)2)14-6-4-3-5-7-14)23-19(27)17(30-21(23)29)11-13-8-9-15(25)16(26)10-13/h3-11,25-26H,1-2H3/b17-11-

InChI Key

NJMBBMHRLJAZDF-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC(=C(C=C4)O)O)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)O)O)SC3=S

Origin of Product

United States

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